molecular formula C4H9BrO B1626315 3-Bromobutan-2-ol CAS No. 5798-80-1

3-Bromobutan-2-ol

Cat. No.: B1626315
CAS No.: 5798-80-1
M. Wt: 153.02 g/mol
InChI Key: JCYSVJNMXBWPHS-UHFFFAOYSA-N
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Description

3-Bromobutan-2-ol is an organic compound with the molecular formula C4H9BrO . It is also known by other names such as 3-Bromo-2-butanol . The molecular weight of this compound is 153.02 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H9BrO/c1-3(5)4(2)6/h3-4,6H,1-2H3 . This compound has a total of 14 bonds, including 5 non-H bonds, 1 rotatable bond, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.02 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of this compound are 151.98368 g/mol . The topological polar surface area of the compound is 20.2 Ų . The compound has a heavy atom count of 6 .

Scientific Research Applications

Excess Enthalpies in Mixtures

Research on mixtures of 1-Bromobutane with various alcohols, including Propan-1-ol, Propan-2-ol, butan-1-ol, reveals insights into the molecular interactions contributing to the excess enthalpies of such mixtures. This understanding is crucial in the field of solution calorimetry and chemical thermodynamics (Rambabu et al., 1990).

Biofuel Research

Investigations into the anti-knock properties of biofuels, including compounds similar to 3-Bromobutan-2-ol, have been conducted to assess their potential as additives for fuel in spark ignition engines. This research is significant in the development of alternative, sustainable fuel sources (Mack et al., 2014).

Chemical Synthesis

Studies in chemical synthesis, such as the direct synthesis of α-methylenebutyrolactone using homoallyl alcohols, provide insights into the utility of compounds like this compound in complex chemical reactions and synthesis processes (MatsudaIsamu, 1978).

Surface Chemistry Studies

Research on the enantioselective surface chemistry of R-2-bromobutane explores the interactions of chiral compounds with metal surfaces, contributing to our understanding of stereoselectivity in chemical reactions, a concept applicable to this compound as well (Rampulla et al., 2006).

Photodissociation Studies

Investigations into the photodissociation dynamics of 2-bromobutane, a compound structurally related to this compound, provide insights into the behavior of organic compounds under specific light conditions, which is valuable in fields like photochemistry and molecular physics (Zhou et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromobutane, indicates that it is a highly flammable liquid and vapor. It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

Properties

IUPAC Name

3-bromobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-3(5)4(2)6/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYSVJNMXBWPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500447
Record name 3-Bromobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5798-80-1
Record name 3-Bromo-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5798-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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